methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate
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Overview
Description
Methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate is an organic compound with a complex structure that includes aromatic rings, an amino group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3,4-dimethoxyaniline with a suitable sulfonyl chloride to form the sulfonamide intermediate.
Aldol Condensation: The intermediate undergoes aldol condensation with methyl acrylate in the presence of a base such as sodium hydroxide to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of electron-donating groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfonyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-(phenylthio)acrylate: Similar structure but with a thio group instead of a sulfonyl group.
Methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-(phenylsulfinyl)acrylate: Contains a sulfinyl group instead of a sulfonyl group.
Uniqueness
Methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl group and the dimethoxyphenyl group enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
methyl (Z)-2-(benzenesulfonyl)-3-(3,4-dimethoxyanilino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6S/c1-23-15-10-9-13(11-16(15)24-2)19-12-17(18(20)25-3)26(21,22)14-7-5-4-6-8-14/h4-12,19H,1-3H3/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIDKFYIUWHZPV-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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